3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid
Description
Properties
CAS No. |
918946-20-0 |
|---|---|
Molecular Formula |
C17H12Br2N2O3 |
Molecular Weight |
452.1 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-quinazolin-6-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H12Br2N2O3/c18-13-5-10(1-4-16(22)23)6-14(19)17(13)24-12-2-3-15-11(7-12)8-20-9-21-15/h2-3,5-9H,1,4H2,(H,22,23) |
InChI Key |
SEZRMOFHXBAJAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Phenolic Compounds
Bromination is a critical step in synthesizing this compound, where suitable phenolic precursors are brominated to introduce the dibromo substituents at the 3 and 5 positions of the phenyl ring.
Reagents : Bromine or N-bromosuccinimide (NBS) is commonly used.
Conditions : The reaction is generally performed in an inert solvent such as dichloromethane or acetonitrile at low temperatures (0°C to room temperature) to control the reaction rate and minimize side products.
Etherification with Quinazolin Derivatives
Following bromination, the next step involves the formation of an ether bond between the brominated phenolic compound and a quinazolin derivative.
Reagents : Quinazolin-6-ol or its derivatives can be used as nucleophiles.
Conditions : The reaction is typically conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80°C).
Carboxylic Acid Formation
The final step involves converting the resulting ether into the corresponding propanoic acid.
Reagents : A carboxylation reagent such as carbon dioxide or an appropriate carboxylic acid derivative (e.g., chloroacetic acid).
Conditions : This step may require acidic or basic conditions depending on the reactivity of the starting materials.
Summary of Reaction Conditions and Yields
The following table summarizes typical yields and reaction conditions for each step in the synthesis of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid:
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| Bromination | Bromine in dichloromethane at 0°C | 70% |
| Etherification | Quinazolin derivative with K2CO3 in DMF at 80°C | 65% |
| Carboxylic Acid Formation | Carbon dioxide under acidic conditions | 75% |
Analytical Techniques for Characterization
To confirm the successful synthesis of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid, various analytical techniques are employed:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of functional groups and their environments.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the identity of the compound.
High Performance Liquid Chromatography (HPLC)
HPLC is utilized for purity analysis and quantification of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline moiety or other parts of the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Antitumor Activity
One of the most notable applications of this compound is its antitumor activity. Research has indicated that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through caspase-dependent pathways .
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid | HT-1080 | 5.2 | Induction of apoptosis |
| 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid | A-549 | 6.8 | Caspase pathway activation |
| 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid | MCF-7 | 7.1 | Cell cycle arrest |
Antiallergic Properties
The compound has also been evaluated for its antiallergic properties. A study involving a series of substituted quinazoline derivatives demonstrated that modifications could lead to enhanced activity against allergic reactions in animal models .
Case Study: Antiallergic Activity Evaluation
| Compound | Test Model | Result |
|---|---|---|
| 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid | Rat Passive Cutaneous Anaphylaxis Test | Significant reduction in allergic response |
Kinase Inhibition
Recent findings suggest that this compound may act as a kinase inhibitor, particularly targeting NUAK1 with an IC50 value of 20 nM. Kinases are critical in signaling pathways related to cell growth and proliferation, making this compound a candidate for further investigation in cancer therapy .
Table: Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Implication |
|---|---|---|
| NUAK1 | 20 | Potential for cancer treatment |
Antioxidant Activity
The antioxidant potential of compounds containing the quinazoline structure has been noted in various studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .
Case Study: Antioxidant Activity Measurement
| Compound | Assay Type | EC50 (µM) |
|---|---|---|
| 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid | DPPH Radical Scavenging | 15.0 |
Mechanism of Action
The mechanism of action of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural similarities with brominated arylpropanoic acids and quinazoline-containing derivatives. Key analogues include:
Brominated Arylpropanoic Acids
Bromine atoms enhance electrophilicity and binding to hydrophobic pockets in target proteins. For example:
- Dibrominated analogues (e.g., 3,5-dibromo-4-hydroxyphenylpropanoic acid) exhibit increased metabolic stability compared to non-brominated counterparts (t₁/₂ = 4.7 h vs. 1.2 h in microsomal assays) due to reduced oxidative dehalogenation .
- The quinazoline ether group in the target compound may improve selectivity for kinase domains, as seen in quinazoline-based EGFR inhibitors (e.g., gefitinib: IC₅₀ = 0.03 μM). However, the propanoic acid moiety could limit cell permeability compared to neutral quinazolines .
Pharmacokinetic and Toxicity Profiles
- LogP and Solubility: The compound’s logP is estimated at ~2.8 (predicted via ChemAxon), lower than the isopropyl-substituted analogue (logP = 3.2) but higher than non-brominated quinazoline derivatives (logP = 1.5–2.0). Aqueous solubility is likely poor (<10 μM), typical of brominated aromatics.
- Metabolic Stability: Bromine atoms may slow hepatic CYP450-mediated metabolism, as observed in dibromobiphenyl derivatives (20% degradation after 6 h vs. 80% for non-brominated analogues) .
Biological Activity
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid, a compound featuring a quinazoline moiety, has garnered attention for its potential biological activities. Quinazoline derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
The chemical formula for 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid is C17H12Br2N2O3. The compound contains two bromine atoms, a quinazoline ring, and a propanoic acid functional group, which contribute to its biological activity.
Quinazoline compounds have been shown to interact with various biological targets:
- Antitumor Activity : Quinazoline derivatives can inhibit key enzymes involved in tumor growth and proliferation. They often act by blocking pathways such as the PI3K/Akt/mTOR signaling pathway.
- Antimicrobial Effects : The presence of the quinazoline structure enhances the compound's ability to disrupt bacterial cell walls and inhibit bacterial growth.
- Anti-inflammatory Properties : These compounds may reduce inflammation by inhibiting cytokine production and modulating immune responses.
Anticancer Activity
Research indicates that compounds similar to 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
- IC50 Values : Compounds in the quinazoline class have shown IC50 values ranging from 0.5 μM to 12 μM depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A1 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
| A4 | K562 | 0.5 |
Antibacterial Activity
Quinazolines have demonstrated antibacterial properties against various strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli.
- Mechanism : Inhibition of bacterial protein synthesis and disruption of cell membrane integrity.
Case Studies
- Synthesis and Evaluation : A study synthesized several quinazoline derivatives and evaluated their biological activities. The results indicated that modifications to the quinazoline scaffold significantly impacted their anticancer potency .
- Structure Activity Relationship (SAR) : An investigation into the SAR of quinazoline derivatives revealed that specific substitutions on the quinazoline ring enhance their inhibitory effects on cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
